Methyl 1-Isopropyl-4-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate
Description
Properties
IUPAC Name |
methyl 4-oxo-1-propan-2-yl-2,3-dihydroquinoline-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-9(2)15-7-6-13(16)11-8-10(14(17)18-3)4-5-12(11)15/h4-5,8-9H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCVEPQLNITQBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(=O)C2=C1C=CC(=C2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-Isopropyl-4-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of aniline derivatives with suitable carbonyl compounds. The reaction is often catalyzed by acids or bases and requires specific temperature and solvent conditions to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-Isopropyl-4-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
Methyl 1-Isopropyl-4-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate has the molecular formula and a molecular weight of 247.29 g/mol. Its structure features a bicyclic framework characteristic of tetrahydroquinolines, which contributes to its potential biological activities. The presence of an isopropyl group and a carboxylate ester functionality enhances its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents. Studies have utilized techniques such as minimum inhibitory concentration (MIC) assays to evaluate its effectiveness against pathogens.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit pathways involved in inflammation, potentially serving as a lead compound for new anti-inflammatory drugs. The mechanism of action is believed to involve interactions with specific enzymes or receptors that modulate inflammatory responses.
Drug Development Potential
Due to its biological activities, this compound is being explored as a scaffold for drug development. Its structural modifications could lead to derivatives with enhanced efficacy and specificity for targeted diseases. Molecular docking studies have been employed to predict binding affinities with various biological targets.
Organic Synthesis Applications
This compound serves as an important intermediate in organic synthesis. Its unique structure allows for further functionalization and derivatization to create more complex molecules. The compound can be synthesized through multi-step reactions involving the condensation of isopropylamine with aldehydes or ketones followed by cyclization processes.
Mechanism of Action
The mechanism of action of Methyl 1-Isopropyl-4-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Methodological Considerations
- Crystallography : Software like SHELX and ORTEP-III are critical for resolving conformational details, such as puckering amplitudes, which correlate with bioactivity.
- Lumping Strategies: As noted in , compounds with similar substituents (e.g., tetrahydroquinolines with varying alkyl groups) are often grouped to predict reactivity or environmental behavior.
Biological Activity
Methyl 1-Isopropyl-4-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C14H17NO3
- Molecular Weight : 247.29 g/mol
- CAS Number : 2306369-83-3
Synthesis
The synthesis of this compound typically involves the reaction of isopropylamine with appropriate carbonyl compounds under acidic conditions. Various synthetic routes have been explored to optimize yield and purity.
Antiviral Activity
Recent studies have highlighted the antiviral potential of tetrahydroquinoline derivatives. For instance, a series of novel tetrahydroisoquinoline derivatives were synthesized and tested against human coronaviruses (HCoV-229E and HCoV-OC43). The results indicated that certain derivatives exhibited promising antiviral activity, suggesting that modifications in the tetrahydroquinoline structure could enhance efficacy against viral infections .
Antimicrobial Properties
Tetrahydroquinolines have been reported to possess antimicrobial properties. Research indicates that Methyl 1-Isopropyl-4-oxo-1,2,3,4-tetrahydroquinoline derivatives demonstrate activity against various bacterial strains. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.
Anticancer Potential
The anticancer properties of tetrahydroquinoline derivatives have been extensively studied. Some derivatives show selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is attributed to the compound's ability to induce apoptosis in cancer cells through the activation of intrinsic pathways .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in viral replication and cancer cell proliferation.
- Receptor Interaction : It can interact with cellular receptors that modulate immune responses or cell growth.
- Oxidative Stress Induction : The compound may induce oxidative stress in target cells, leading to apoptosis.
Case Study 1: Antiviral Testing
In a recent study published in Nature, researchers synthesized a library of tetrahydroquinoline derivatives and evaluated their antiviral activity against coronaviruses. This compound showed significant inhibition of viral replication at low micromolar concentrations .
Case Study 2: Anticancer Activity
Another study investigated the effects of various tetrahydroquinoline derivatives on breast cancer cell lines. Results indicated that this compound induced apoptosis through caspase activation pathways .
Q & A
Q. What are the recommended synthetic routes for Methyl 1-Isopropyl-4-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate, and how can reaction conditions be optimized?
- Methodology :
- Cyclization : A common approach involves cyclization of substituted tetrahydroquinoline precursors using Lewis acids (e.g., AlCl₃) in solvents like 1,2-dichlorobenzene at elevated temperatures (~378 K). Reaction progress is monitored via TLC or GC-MS, with yields improved by optimizing stoichiometry and reaction time .
- Esterification : Methyl ester formation can be achieved via acid-catalyzed esterification of carboxylic acid intermediates, followed by recrystallization (e.g., ethanol) for purification .
- Optimization : Critical parameters include temperature control to avoid side reactions (e.g., decarboxylation) and solvent selection to enhance solubility of intermediates.
Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using coupling constants and DEPT experiments. For example, the isopropyl group shows characteristic doublets (δ ~1.15 ppm) and methoxy signals at δ ~3.65 ppm .
- IR : Confirm carbonyl (C=O) stretches at ~1700–1730 cm⁻¹ and lactam/amide bands at ~1640–1680 cm⁻¹ .
- Crystallography :
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation of vapors and direct skin contact .
- Storage : Store in sealed containers under inert atmosphere (N₂/Ar) at 253–298 K to prevent hydrolysis of the ester group .
- Spill Management : Neutralize acidic residues with sodium bicarbonate; collect solid waste in labeled containers for hazardous disposal .
Advanced Research Questions
Q. How can SHELX and ORTEP-III software be applied to resolve structural ambiguities in this compound?
- SHELXL Refinement :
- Use high-resolution X-ray data to refine anisotropic displacement parameters and validate bond lengths/angles against expected values (e.g., C–C: 1.54 Å, C–O: 1.23 Å). Discrepancies >3σ may indicate disorder or twinning .
- Employ the R1 and wR2 residuals to assess model accuracy. Values <5% indicate robust refinement .
- ORTEP-III Visualization :
Q. How can researchers resolve contradictions between spectroscopic and crystallographic data?
- Case Study : If NMR suggests a planar conformation but X-ray reveals puckering:
- NMR Analysis : Consider solvent effects (e.g., DMSO vs. CDCl₃) and temperature-dependent tautomerism.
- Crystallography : Analyze ring puckering parameters (e.g., Cremer-Pople coordinates) to quantify deviations from planarity .
- Cross-Validation : Use DFT calculations (e.g., B3LYP/6-31G*) to compare energy minima with experimental geometries .
Q. What strategies are effective for conformational analysis of the tetrahydroquinoline ring system?
- Puckering Coordinates : Apply Cremer-Pople parameters (Δ, θ, φ) to quantify ring non-planarity. For six-membered rings, θ ≈ 0° indicates a chair conformation, while θ > 30° suggests boat or twist-boat distortions .
- Dynamic NMR : Monitor coalescence of diastereotopic protons (e.g., CH₂ groups) to estimate ring-flipping barriers (ΔG‡) .
Q. How can researchers design experiments to study the reactivity of the ester group in this compound?
- Hydrolysis Kinetics :
- Perform pH-dependent studies (e.g., 0.1–12) in buffered solutions, monitoring ester cleavage via HPLC or UV-Vis (λ ~260 nm for quinoline derivatives) .
- Compare rates under acidic (H₂SO₄) vs. basic (NaOH) conditions to determine catalytic pathways.
- Functionalization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
